5-nitro-1H-pyrrolo[2,3-b]pyridine
Overview
Description
5-Nitro-1H-pyrrolo[2,3-b]pyridine: is a nitrogen-containing heterocyclic compound with the molecular formula C7H5N3O2. It is characterized by a pyrrolo[2,3-b]pyridine core structure with a nitro group at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Mechanism of Action
Target of Action
The primary targets of 5-Nitro-1H-Pyrrolo[2,3-b]Pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .
Mode of Action
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling pathways . This compound derivatives have shown potent activities against FGFR1, 2, and 3 .
Biochemical Pathways
The activated FGFRs trigger several signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways .
Pharmacokinetics
The compound’s storage temperature is between 2-8°c , which may suggest its stability under these conditions.
Result of Action
In vitro, this compound derivatives have been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . They also significantly inhibited the migration and invasion of 4T1 cells .
Action Environment
The compound’s storage temperature is between 2-8°c , which may suggest its stability under these conditions
Biochemical Analysis
Biochemical Properties
It is known that it plays a role in the synthesis of Cdc7 kinase inhibitors . Cdc7 is a cell division cycle protein with kinase activity that is critical for the G1 to S phase transition. By inhibiting Cdc7, the cell cycle can be arrested, which is a strategy used in cancer therapies .
Cellular Effects
Given its role in the synthesis of Cdc7 kinase inhibitors, it can be inferred that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to be involved in the synthesis of Cdc7 kinase inhibitors . These inhibitors work by binding to the ATP-binding pocket of Cdc7, preventing the phosphorylation of its substrates and thus inhibiting its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration of Pyrrolo[2,3-b]pyridine: One common method involves the nitration of pyrrolo[2,3-b]pyridine using nitric acid and sulfuric acid as nitrating agents.
Palladium-Catalyzed Reactions: Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the nitro group onto the pyrrolo[2,3-b]pyridine scaffold.
Industrial Production Methods: Industrial production of 5-nitro-1H-pyrrolo[2,3-b]pyridine often involves large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Reduction: 5-Nitro-1H-pyrrolo[2,3-b]pyridine can undergo reduction reactions to form 5-amino-1H-pyrrolo[2,3-b]pyridine.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C), methanol as solvent, room temperature.
Substitution: Various nucleophiles, such as amines or thiols, in the presence of a base and suitable solvent.
Major Products:
Reduction Product: 5-Amino-1H-pyrrolo[2,3-b]pyridine.
Substitution Products: Depending on the nucleophile used, products can include 5-substituted derivatives of 1H-pyrrolo[2,3-b]pyridine.
Scientific Research Applications
Chemistry: 5-Nitro-1H-pyrrolo[2,3-b]pyridine is used as a building block in the synthesis of various biologically active molecules. It serves as a precursor for the development of kinase inhibitors and other therapeutic agents .
Biology and Medicine: The compound has shown potential in the development of anticancer agents, particularly as inhibitors of Cdc7 kinase, which is involved in cell cycle regulation . It is also explored for its antimicrobial properties and as a scaffold for designing new drugs .
Industry: In the pharmaceutical industry, this compound is utilized in the synthesis of drug candidates and as an intermediate in the production of active pharmaceutical ingredients (APIs) .
Comparison with Similar Compounds
5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine: This compound has a bromine atom at the 3-position and a nitro group at the 5-position, showing similar reactivity but different biological activities.
5-Amino-1H-pyrrolo[2,3-b]pyridine: The reduction product of 5-nitro-1H-pyrrolo[2,3-b]pyridine, which has an amino group instead of a nitro group, leading to different chemical properties and applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for drug discovery and development, offering opportunities to design novel therapeutic agents with targeted biological activities .
Properties
IUPAC Name |
5-nitro-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-10(12)6-3-5-1-2-8-7(5)9-4-6/h1-4H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INMIPMLIYKQQID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C=C21)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467950 | |
Record name | 5-Nitro-7-azaindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101083-92-5 | |
Record name | 5-Nitro-7-azaindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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